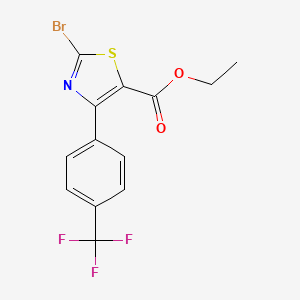

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, specifically addressing the thiazole ring system and its substituents. The complete chemical name ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate indicates the presence of multiple functional groups positioned at specific locations on the thiazole ring. The numbering system begins with the sulfur atom as position 1, followed by nitrogen at position 3, creating a systematic framework for describing substituent positions throughout the molecule.

The molecular formula for this compound is established as C₁₃H₉BrF₃NO₂S, representing a molecular composition that includes thirteen carbon atoms, nine hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular composition yields a calculated molecular weight of 380.18 grams per mole, which has been consistently reported across multiple chemical databases and represents the standard value for analytical and synthetic applications. The molecular formula reveals the significant contribution of halogen atoms to the overall molecular mass, with the bromine and three fluorine atoms accounting for approximately 25% of the total molecular weight.

The compound is assigned Chemical Abstracts Service registry number 1188153-49-2, which serves as a unique identifier within chemical databases and regulatory systems. Alternative nomenclature systems recognize this compound through various synonymous names, including 5-thiazolecarboxylic acid, 2-bromo-4-[4-(trifluoromethyl)phenyl]-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. The systematic naming conventions also accommodate the description of the trifluoromethyl-substituted phenyl ring as a discrete substituent unit attached to the thiazole core structure.

Table 1: Molecular Composition and Identifying Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrF₃NO₂S |

| Molecular Weight | 380.18 g/mol |

| Chemical Abstracts Service Number | 1188153-49-2 |

| ChemSpider Identification | 26465804 |

| Bromine Content | 21.02% by mass |

| Fluorine Content | 15.00% by mass |

Properties

IUPAC Name |

ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO2S/c1-2-20-11(19)10-9(18-12(14)21-10)7-3-5-8(6-4-7)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJROTGCXQSNRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694655 | |

| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188153-49-2 | |

| Record name | Ethyl 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their neuroprotective and anti-inflammatory properties.

Mode of Action

It is known that similar compounds interact with their targets to inhibit certain biochemical pathways.

Biochemical Pathways

Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress.

Pharmacokinetics

It is known to have high gi absorption and is a bbb permeant. It is also known to inhibit CYP1A2 and CYP2C19.

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction. This interaction can lead to altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes in bacterial metabolic pathways, leading to disrupted cellular metabolism and bacterial cell death. Additionally, the compound’s metabolism may produce active metabolites that contribute to its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity facilitates its transport across lipid membranes, allowing it to reach intracellular targets. It may interact with transporters or binding proteins that aid in its distribution within the body. The compound’s localization and accumulation in specific tissues can affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS No. 1188153-49-2) is a thiazole derivative that has garnered attention for its diverse biological activities. The compound's unique structural features, including the trifluoromethyl group and the thiazole ring, contribute to its potential as a therapeutic agent in various fields, particularly in pharmaceuticals and agricultural chemistry.

- Molecular Formula : C13H9BrF3NO2S

- Molecular Weight : 380.18 g/mol

- Purity : ≥98%

Antitumor Activity

Thiazole derivatives, including this compound, have shown significant antitumor properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against specific tumor cells, suggesting that modifications in the thiazole structure can enhance antitumor efficacy .

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets through multiple mechanisms:

- Inhibition of Cell Proliferation : Thiazoles can disrupt cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Protein Interactions : Molecular dynamics simulations have shown that certain thiazoles interact with proteins involved in apoptosis pathways, such as Bcl-2, primarily through hydrophobic interactions .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives highlights the importance of specific substituents on the phenyl ring and thiazole moiety. For example:

- The presence of electron-donating groups (like methyl) at specific positions enhances cytotoxic activity.

- The trifluoromethyl group significantly increases biological activity by improving lipophilicity and metabolic stability .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiazole derivatives, including this compound. The evaluation revealed promising antitumor activity against several cell lines, with modifications leading to enhanced potency. This study underscores the potential for developing new anticancer agents based on thiazole scaffolds .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives. This compound was tested against various pathogens, showing significant inhibitory effects. The trifluoromethyl group was particularly noted for enhancing antimicrobial activity due to its electronegative nature .

Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs targeting cancer and infections. |

| Agricultural Chemistry | Used in formulating pesticides and herbicides due to enhanced biological activity. |

| Material Science | Incorporated into polymers for improved thermal stability and chemical resistance. |

| Research Reagents | Versatile building block for organic synthesis in medicinal chemistry research. |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate has been studied for its potential therapeutic applications. Its structural features suggest that it may exhibit biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that thiazole derivatives can possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that modifications in the thiazole ring can enhance antibacterial activity, making it a candidate for further investigation in drug development .

Anti-inflammatory Properties

Thiazole compounds have also been associated with anti-inflammatory effects. This compound could be explored for its potential to inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory medications .

Agrochemical Applications

The compound's unique chemical structure allows it to be investigated as a potential agrochemical. Thiazole derivatives are known to exhibit herbicidal and fungicidal activities.

Herbicidal Activity

Studies have shown that thiazole-based compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants. This compound may be assessed for its efficacy in controlling weed growth, which is crucial for improving crop yields .

Fungicidal Properties

The antifungal properties of thiazole derivatives make them suitable candidates for fungicide development. The compound's ability to disrupt fungal cell membranes or metabolic processes could be further explored to create effective agricultural fungicides .

Material Science

In addition to biological applications, this compound can be utilized in material science.

Polymer Chemistry

Thiazole compounds are often used as building blocks in polymer synthesis due to their ability to undergo various polymerization reactions. The compound could be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

Photocatalytic Applications

Recent studies have highlighted the potential of thiazole derivatives in photocatalysis, particularly in organic transformations under visible light. This compound may serve as a photocatalyst or a precursor for developing advanced photocatalytic materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazole Derivatives

The following table summarizes key structural analogs and their properties:

Key Observations:

- Bromine vs. Methyl/Amino Groups: Bromine at the 2-position increases molecular weight (MW = 372.2 g/mol for the target compound vs. 315.3 g/mol for the methyl analog) and reactivity, enabling Suzuki-Miyaura couplings .

- Trifluoromethylphenyl vs. Other Aromatic Groups : The trifluoromethylphenyl group enhances metabolic stability and electron-withdrawing effects compared to difluorophenyl or unsubstituted phenyl groups .

- Biological Activity: Non-brominated analogs (e.g., 175277-03-9) show stronger antimicrobial activity, while brominated derivatives are preferred as synthetic intermediates .

Crystallographic and Spectroscopic Data

- In contrast, brominated derivatives may show altered packing due to steric effects.

- Spectroscopy : IR and NMR data for brominated thiazoles consistently show characteristic C-Br stretches (550–600 cm⁻¹) and downfield shifts for thiazole protons (δ 7.5–8.5 ppm) .

Preparation Methods

Key Steps:

-

- 4-(Trifluoromethyl)benzothioamide (1 )

- Ethyl 2-bromoacetoacetate (2 )

-

- Cyclization : Heat 1 and 2 in absolute ethanol under reflux (5–6 hours) to form the thiazole core.

- Workup : Neutralize with potassium carbonate, filter the precipitate, and recrystallize from ethanol.

| Parameter | Details |

|---|---|

| Yield | ~70–80% (analogous to) |

| Reaction Time | 5–6 hours |

| Key Advantage | Direct bromine incorporation |

This approach avoids post-synthetic bromination, streamlining the process.

Post-Cyclization Bromination

For thiazoles synthesized without bromine, this method introduces bromine via substitution or electrophilic aromatic bromination.

Key Steps:

- Intermediate Synthesis :

- Bromination :

- Treat the intermediate with HBr or NaBr in the presence of a catalyst (e.g., CuBr) under reflux.

| Parameter | Details |

|---|---|

| Yield | 50–60% (estimated) |

| Limitation | Risk of regioisomers |

This method is less efficient due to competing side reactions.

Functional Group Modification of Preformed Thiazoles

Modify existing thiazole derivatives to introduce the bromine moiety.

Example Route:

- Synthesize Ethyl 4-(4-(Trifluoromethyl)phenyl)thiazole-5-carboxylate via Hantzsch reaction.

- Bromination at C2 :

- Use N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., light or AIBN).

| Parameter | Details |

|---|---|

| Yield | 40–55% |

| Advantage | Applicable to diverse substrates |

Comparative Analysis of Methods

| Method | Yield Range | Pros | Cons |

|---|---|---|---|

| Hantzsch with Br | 70–80% | Efficient, one-step | Requires brominated precursor |

| Post-Cyclization Br | 50–60% | Flexible for late-stage mod. | Lower yield, side products |

| Functional Bromination | 40–55% | Broad applicability | Regioselectivity challenges |

Critical Considerations

- Regioselectivity : Bromination at C2 is favored due to electronic effects of the ester and trifluoromethyl groups.

- Purification : Recrystallization from ethanol or column chromatography is essential for high-purity products.

- Scalability : Method 1 is industrially preferred for its simplicity and yield, as seen in patent CN1721414A.

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate?

The synthesis typically involves a multi-step approach:

- Thiazole Ring Formation : React 4-(4-(trifluoromethyl)phenyl)thioamide with ethyl 2-bromoacetate under reflux in ethanol. A base (e.g., K₂CO₃) facilitates cyclization to form the thiazole core .

- Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) in a solvent like CCl₄ under UV light or thermal conditions .

- Purification : Recrystallization from ethanol or chromatography ensures high purity.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like dehalogenated byproducts .

Q. How is the compound structurally characterized?

Q. What methods are used for initial biological activity screening?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .

- Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings when introducing aryl groups, improving cross-selectivity .

- DOE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., temperature: 80–120°C, reaction time: 6–24 h) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

- Substitution Reactions : Replace bromine with amines (e.g., piperazine) or thiols (e.g., NaSH) in DMF at 60°C .

- Bioisosteres : Swap trifluoromethyl with cyano or nitro groups to modulate lipophilicity (logP) .

- In Silico Modeling : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

Q. What mechanistic insights explain the reactivity of the bromine substituent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.